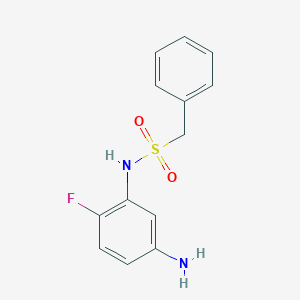
N-(5-amino-2-fluorophenyl)-1-phenylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-amino-2-fluorophenyl)-1-phenylmethanesulfonamide, also known as AF-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to a class of compounds known as sulfonamides, which have been used as antibiotics and antitumor agents. AF-1 has been found to possess potent anticancer properties and has been extensively studied for its mechanism of action and potential applications in cancer therapy.
Applications De Recherche Scientifique
Binding to Phenylethanolamine N-methyltransferase (PNMT)
Research by Grunewald et al. (2006) investigated the binding of sulfonamide compounds, including structures similar to N-(5-amino-2-fluorophenyl)-1-phenylmethanesulfonamide, to the active site of PNMT. These compounds were found to be potent inhibitors of PNMT, a key enzyme involved in the synthesis of epinephrine from norepinephrine. Molecular modeling suggested that sulfonamide -NH- could form hydrogen bonds with the enzyme, highlighting the potential of these compounds in modulating PNMT activity for therapeutic purposes G. L. Grunewald et al., 2006.
Potential in Neuroscience Research
The study on Phenylmethanesulfonyl fluoride (PMSF) by Osman et al. (1996) explored the neuropathic effects of sulfonyl fluorides. Although not directly related to N-(5-amino-2-fluorophenyl)-1-phenylmethanesulfonamide, this research provides insight into the broader category of sulfonyl fluorides' effects on nervous system function and their potential applications in studying neurodegenerative diseases and neuroprotection mechanisms K. Osman et al., 1996.
Biochemical Applications
The genetically encoded fluorescent amino acid research by Summerer et al. (2006) demonstrates the application of sulfonylamide-related compounds in protein studies. They reported a strategy for incorporating low-molecular-weight fluorophores into proteins at defined sites, which aids in studying protein structure, dynamics, and interactions. This approach underscores the utility of sulfonylamide compounds in designing novel biochemical tools for research D. Summerer et al., 2006.
Radiolabeling for Diagnostic Imaging
Research on [18F]Fluorothiols by Glaser et al. (2004) presents a method for labeling peptides with fluorine-18 for positron emission tomography (PET) imaging. Although not directly involving N-(5-amino-2-fluorophenyl)-1-phenylmethanesulfonamide, this study exemplifies the potential use of related sulfonyl fluoride compounds in developing new diagnostic tracers for medical imaging, enhancing disease diagnosis and monitoring M. Glaser et al., 2004.
Enzyme Inhibition for Therapeutic Targets
The application of biocatalysis in drug metabolism, as discussed by Zmijewski et al. (2006), involves the production of mammalian metabolites of biaryl-bis-sulfonamide compounds using microbial systems. This research indicates the relevance of sulfonamide compounds in developing drugs targeting AMPA receptors, showcasing their potential in creating therapeutic agents for neurological conditions M. Zmijewski et al., 2006.
Propriétés
IUPAC Name |
N-(5-amino-2-fluorophenyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S/c14-12-7-6-11(15)8-13(12)16-19(17,18)9-10-4-2-1-3-5-10/h1-8,16H,9,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWWXFPWDLRRQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=C(C=CC(=C2)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-amino-2-fluorophenyl)-1-phenylmethanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

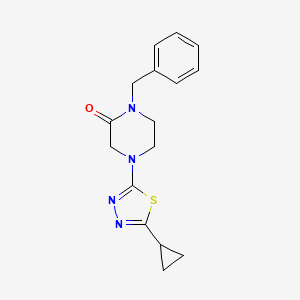
![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-(4-propylthiadiazol-5-yl)methanone](/img/structure/B2620795.png)

![N-(3,4-dimethoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2620797.png)
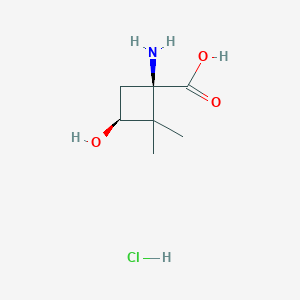
![1,3,7-trimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2620803.png)
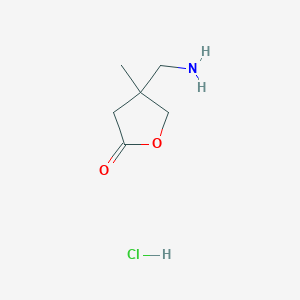

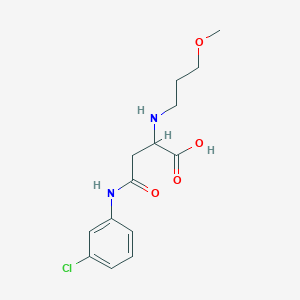
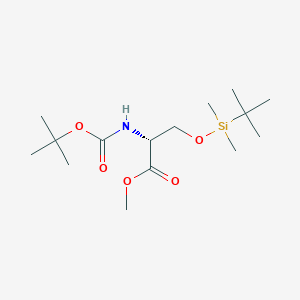
![1-ethyl-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2620811.png)

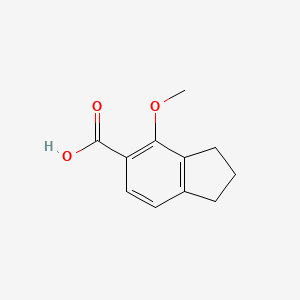
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2620815.png)